molecular formula C6H5BrINO B2662519 2-Amino-6-bromo-3-iodophenol CAS No. 2092616-33-4

2-Amino-6-bromo-3-iodophenol

Cat. No. B2662519
CAS RN: 2092616-33-4
M. Wt: 313.92
InChI Key: BMPOLDYOBBHDHH-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-iodophenol is an organic compound with the molecular formula C6H5BrINO. It has a molecular weight of 313.92 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-6-bromo-3-iodophenol is 1S/C6H5BrINO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Amino-6-bromo-3-iodophenol is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Amino-6-bromo-3-iodophenol serves as a precursor in various chemical synthesis processes. Its reactivity has been explored in the development of chemoselective carbonylation reactions. For instance, palladium-catalyzed carbonylation of aminophenols with iodoarenes demonstrates the compound's utility in synthesizing esters and amides under different conditions, highlighting its versatility in organic synthesis (Tongyu Xu & H. Alper, 2014).

Environmental Studies and Toxicology

While direct studies on 2-Amino-6-bromo-3-iodophenol are limited, research on structurally related compounds such as 2,4,6-Tribromophenol has provided insights into the environmental presence and toxicological effects of brominated phenols. These studies are crucial for understanding the environmental impact and potential health risks associated with the use and degradation of brominated flame retardants and related substances (C. Koch & B. Sures, 2018).

Corrosion Inhibition

2-Amino-6-bromo-3-iodophenol-related compounds have been investigated for their corrosion inhibition properties on metal surfaces. Quantum chemical parameters and molecular dynamics simulations have been employed to assess the effectiveness of thiazole and thiadiazole derivatives in protecting iron metal from corrosion, demonstrating the potential of 2-Amino-6-bromo-3-iodophenol derivatives in industrial applications (S. Kaya et al., 2016).

Biochemical Applications

Research into the biochemical interactions and enzymatic activity related to aminophenols, such as 2-Amino-6-bromo-3-iodophenol, has expanded our understanding of enzymatic reactions. Studies on enzymes like 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45, which is responsible for the aromatic ring cleavage of 2-aminophenol, provide insights into microbial degradation pathways and potential biotechnological applications in environmental remediation (U. Lendenmann & J. Spain, 1996).

Molecular Interaction and Material Science

Studies on 2-Amino-6-bromo-3-iodophenol derivatives have also contributed to the field of material science and molecular interaction. Research focusing on noncovalent interactions within molecular structures, such as halogen bonding and hydrogen bonding, informs the design of new materials and enhances our understanding of molecular dynamics and stability (S. Saha & G. N. Sastry, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, which indicate harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-6-bromo-3-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPOLDYOBBHDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromo-3-iodophenol

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